

In-Depth Technical Guide: Crystal Structure Analysis of Triethylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylamine hydrobromide*

Cat. No.: *B1225073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **triethylamine hydrobromide** ($C_6H_{16}BrN$), an ammonium salt of significant interest in synthetic chemistry and materials science. The document outlines the key crystallographic parameters, details the experimental protocols for its structural determination, and presents a logical workflow for such an analysis. This information is crucial for understanding the solid-state properties of this compound and for its potential applications in areas such as crystal engineering and as a precursor in various chemical syntheses.

Data Presentation: Crystallographic Data for Triethylamine Hydrobromide

The following table summarizes the key quantitative data from the low-temperature single-crystal X-ray diffraction analysis of **triethylamine hydrobromide**.^{[1][2][3]} This redetermination provided a more precise structure compared to earlier room-temperature studies.^{[1][2]}

Parameter	Value
Chemical Formula	<chem>C6H16N+Br-</chem>
Molecular Weight	182.10 g/mol [3]
Crystal System	Trigonal [1]
Space Group	P31c [1] [2] [3]
Unit Cell Dimensions	$a = 8.3589 (2) \text{ \AA}$ $b = 8.3589 (2) \text{ \AA}$ $c = 7.3125 (2) \text{ \AA}$ $\alpha = 90.00^\circ$ $\beta = 90.00^\circ$ $\gamma = 120.00^\circ$ [1] [3]
Unit Cell Volume	442.48 (1) \AA^3 [1]
Formula Units per Cell (Z)	2 [1]
Temperature	90 (2) K [1]
Radiation Type	Mo K α
Calculated Density	1.367 Mg m ⁻³ [4]
Absorption Coefficient (μ)	4.56 mm ⁻¹ [1]
R-factor (Rint)	0.026 [1]
Final R-factor (R)	0.020

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of **triethylamine hydrobromide**, based on the definitive low-temperature study.

Synthesis and Crystallization

Triethylamine hydrobromide crystals suitable for X-ray analysis were obtained as a byproduct of a separate chemical reaction.[\[4\]](#) High-quality crystals were grown by the slow evaporation of an acetonitrile solution containing the compound.[\[4\]](#)

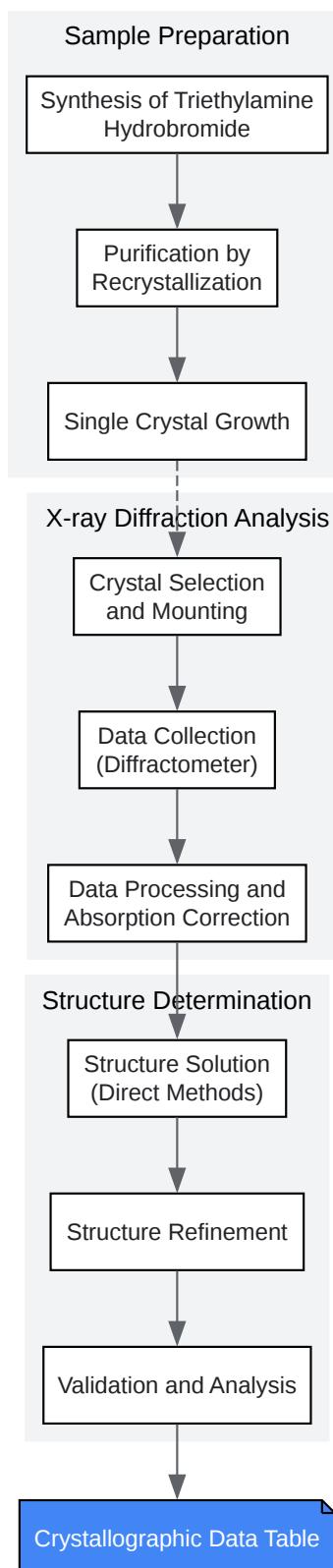
Alternatively, the salt can be synthesized by mixing equimolar portions of triethylamine and aqueous hydrobromic acid in acetone with cooling. The resulting precipitate is then washed

with anhydrous acetone and dried under vacuum.^[3] For purification, recrystallization from chloroform or ethanol can be performed.^[3]

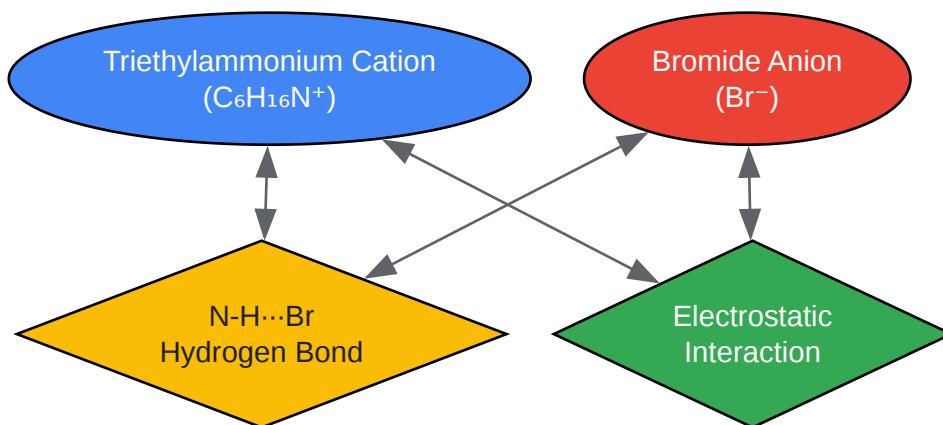
Single-Crystal X-ray Diffraction

A suitable single crystal of **triethylamine hydrobromide** with dimensions of approximately 0.27 x 0.11 x 0.10 mm was selected for analysis.^[1]

Data Collection:


- Instrument: A Bruker APEXII CCD area-detector diffractometer was used for data collection.
^{[1][4]}
- Radiation: Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) was employed.
- Temperature: The crystal was maintained at a constant temperature of 90 (2) K during the experiment.^[1]
- Data Set: A total of 8583 reflections were measured, which yielded 555 independent reflections.^{[1][4]}

Structure Solution and Refinement:


- Structure Solution: The crystal structure was solved using direct methods.
- Refinement: The refinement of the crystal structure was carried out against F^2 using all reflections.^[4] The positions of the hydrogen atoms bound to carbon were refined using a riding model. The crystal was identified as an inversion twin with a domain ratio of approximately 0.68:0.32.^{[1][2]}
- Software: Data collection and processing were likely performed using Bruker-specific software, with absorption correction applied using a multi-scan method (e.g., SADABS).^{[1][4]}

Visualizations

The following diagrams illustrate the key relationships and workflows in the crystal structure analysis of **triethylamine hydrobromide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Crystal Structure Analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. A redetermination at low temperature of the structure of triethyl-ammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triethylamine hydrobromide | $C_6H_{16}BrN$ | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A redetermination at low temperature of the structure of triethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of Triethylamine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1225073#triethylamine-hydrobromide-crystal-structure-analysis\]](https://www.benchchem.com/product/b1225073#triethylamine-hydrobromide-crystal-structure-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com